N-(Iodoacetamido)-Doxorubicin

ADC conjugation chemistry thiol-reactive linkers site-specific bioconjugation

N-(Iodoacetamido)-Doxorubicin is a cleavable ADC linker-payload combining doxorubicin with an iodoacetamide handle. The iodoacetamide group enables specific thiol conjugation, while the cleavable linker allows intracellular payload release and bystander killing. Compared to non-cleavable maleimide conjugates, this linker offers distinct plasma stability and efficacy profiles. Ideal for ADC programs requiring moderate potency (doxorubicin IC50 2.67 μM) for a wider therapeutic window. Order now for your ADC research.

Molecular Formula C29H30INO12
Molecular Weight 711.5 g/mol
Cat. No. B11829934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Iodoacetamido)-Doxorubicin
Molecular FormulaC29H30INO12
Molecular Weight711.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O
InChIInChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34)/t11-,14-,16-,19-,24+,29-/m0/s1
InChIKeySAGBOHNSGVDWII-MUTSDZRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Iodoacetamido)-Doxorubicin: A Cleavable ADC Linker-Payload for Targeted Cancer Therapy Research


N-(Iodoacetamido)-Doxorubicin (CAS 114390-30-6) is a dual-function antibody-drug conjugate (ADC) linker-payload combining the anthracycline chemotherapeutic doxorubicin with an iodoacetamide functional group. This compound serves as a cleavable ADC linker used in the synthesis of ADCs, featuring cysteine-specific attachment via its thiol-reactive iodoacetamide moiety . It is categorized as a cleavable (degradable) ADC linker, enabling targeted delivery and controlled release in ADC applications . The doxorubicin component retains cytotoxic activity via DNA intercalation and topoisomerase II inhibition (IC50 = 2.67 μM for parent doxorubicin), while the iodoacetamide group provides site-specific conjugation capability .

Why N-(Iodoacetamido)-Doxorubicin Cannot Be Replaced by Generic Doxorubicin or Alternative ADC Linkers


Generic doxorubicin lacks a conjugation handle for targeted delivery, resulting in systemic toxicity and limited tumor specificity [1]. Alternative ADC linker-payloads differ substantially in conjugation chemistry, linker stability, and payload potency. For instance, maleimide-based conjugates (e.g., Doxorubicin-SMCC) produce non-cleavable thioether bonds that rely on complete antibody degradation for payload release, potentially limiting efficacy against tumors with heterogeneous antigen expression [2]. Peptide-based cleavable linkers (e.g., VC-PAB) require intracellular protease activity, while acid-labile hydrazone linkers may exhibit variable plasma stability [3]. The iodoacetamide moiety in N-(Iodoacetamido)-Doxorubicin provides specific thiol reactivity distinct from maleimide chemistry, enabling different conjugation strategies and potentially distinct ADC stability profiles [4].

N-(Iodoacetamido)-Doxorubicin Quantitative Differentiation Evidence: Comparison vs. Alternative Doxorubicin-Based ADC Components


Reactive Handle Chemistry: Iodoacetamide vs. Maleimide Thiol Reactivity in ADC Conjugation

N-(Iodoacetamido)-Doxorubicin employs an iodoacetamide functional group for covalent conjugation to thiol-containing molecules, particularly cysteine residues [1]. This contrasts with maleimide-based doxorubicin conjugates such as Doxorubicin-SMCC, which utilize maleimide-thiol addition chemistry . Iodoacetamide forms stable thioether bonds with cysteine residues, a reaction that is highly specific under controlled pH conditions [2].

ADC conjugation chemistry thiol-reactive linkers site-specific bioconjugation

Linker Cleavability: Cleavable vs. Non-Cleavable Doxorubicin ADC Linker Architectures

N-(Iodoacetamido)-Doxorubicin is explicitly designated as a cleavable (degradable) ADC linker . This contrasts with non-cleavable doxorubicin conjugates such as Doxorubicin-SMCC, which rely on complete proteolytic degradation of the antibody component for payload release . Cleavable linkers enable payload release via intracellular processes (e.g., lysosomal degradation), while non-cleavable linkers require antibody catabolism and may limit bystander killing effects [1].

ADC linker design drug release mechanism cleavable linker

Payload Potency: Doxorubicin vs. Next-Generation ADC Payload Potency Comparison

The doxorubicin payload in N-(Iodoacetamido)-Doxorubicin retains cytotoxic activity via topoisomerase II inhibition (IC50 = 2.67 μM for parent doxorubicin) . This potency level contrasts sharply with newer-generation ADC payloads such as auristatins and maytansinoids, which exhibit up to 1000-fold higher cytotoxicity [1]. This difference in intrinsic potency may influence ADC design strategy, as less potent payloads may require higher drug-to-antibody ratios (DAR) or be more suitable for highly expressed targets [2].

ADC payload selection cytotoxicity doxorubicin IC50

Recommended Application Scenarios for N-(Iodoacetamido)-Doxorubicin Based on Quantitative Differentiation Evidence


ADC Development Requiring Cleavable Linker Architecture for Intracellular Payload Release

Use N-(Iodoacetamido)-Doxorubicin when the ADC design strategy requires a cleavable linker to enable efficient intracellular payload release and potential bystander killing effects . The cleavable nature of this linker-payload (Evidence Item 2) makes it suitable for targets that internalize efficiently and traffic to lysosomal compartments where degradation triggers drug release.

ADC Conjugation via Thiol-Specific Iodoacetamide Chemistry for Cysteine Residue Targeting

Select N-(Iodoacetamido)-Doxorubicin when the conjugation strategy requires specific thiol reactivity via iodoacetamide rather than maleimide chemistry [1]. This approach may be preferred when retro-Michael addition concerns with maleimide conjugates need to be avoided, or when alternative conjugation kinetics are desired (Evidence Item 1).

Research Applications Requiring Moderate-Potency Payload for High-Expression Targets

Consider N-(Iodoacetamido)-Doxorubicin for ADC programs targeting antigens with high expression levels, where the moderate potency of doxorubicin (IC50 = 2.67 μM) may provide a wider therapeutic window compared to ultrapotent auristatin or maytansinoid payloads . This payload potency profile (Evidence Item 3) may reduce the risk of dose-limiting toxicities from premature payload release.

Comparative ADC Linker Studies Evaluating Cleavable vs. Non-Cleavable Doxorubicin Conjugates

Employ N-(Iodoacetamido)-Doxorubicin as a cleavable linker-payload comparator in head-to-head studies against non-cleavable doxorubicin conjugates (e.g., Doxorubicin-SMCC) to evaluate the impact of linker cleavability on ADC efficacy, stability, and safety profiles . This application leverages the distinct cleavable nature of this compound (Evidence Item 2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Iodoacetamido)-Doxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.